molecular formula C14H21NO2 B3056864 Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- CAS No. 74886-79-6

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-

Cat. No. B3056864
CAS RN: 74886-79-6
M. Wt: 235.32 g/mol
InChI Key: BYEGPMKRXMKWDJ-UHFFFAOYSA-N
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Description

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biological Effects and Environmental Impact

Acetamide and its derivatives, including N-(2,6-diethylphenyl)-N-(methoxymethyl)-acetamide, have been subjects of extensive toxicological and environmental research. Kennedy (2001) provided a comprehensive update on the biological effects of acetamide, emphasizing the commercial importance of these chemicals and the significant advancements in understanding their biological consequences on human exposure (Kennedy, 2001). This work highlights the qualitative and quantitative variations in biological responses among different acetamide derivatives, underscoring the complexity of their impact on health and the environment.

Advanced Oxidation Processes for Environmental Degradation

The degradation of acetaminophen, closely related to acetamide derivatives, through advanced oxidation processes (AOPs) has been extensively studied. Qutob et al. (2022) detailed the kinetics, mechanisms, and by-products of acetaminophen degradation, providing valuable insights into the environmental impact of these compounds and potential remediation strategies. The study also emphasized the importance of understanding the biotoxicity of degradation by-products, which can pose significant risks to ecosystems (Qutob et al., 2022).

Molecular Mechanisms and Treatment Strategies

Exploring the molecular mechanisms underlying the toxicity of acetaminophen, a compound related to acetamide derivatives, provides insights into potential treatment strategies for toxicity. Cai et al. (2022) discussed the pathogenesis of acetaminophen-induced liver injury, highlighting the roles of hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration. This review offers a framework for developing novel therapeutic approaches for managing drug-induced liver injuries, which could be applicable to similar acetamide derivatives (Cai et al., 2022).

Environmental Adsorption and Elimination

The environmental persistence and potential for water contamination by compounds like acetaminophen underscore the need for effective removal strategies. Igwegbe et al. (2021) reviewed the progress in adsorption techniques for removing acetaminophen from water, highlighting the high efficiency of certain materials and the importance of understanding adsorption mechanisms for environmental protection. This research is crucial for mitigating the environmental impact of acetamide derivatives and ensuring safe water resources (Igwegbe et al., 2021).

properties

IUPAC Name

N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-12-8-7-9-13(6-2)14(12)15(10-17-4)11(3)16/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEGPMKRXMKWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622280
Record name N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-

CAS RN

74886-79-6
Record name N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-
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